PI3K|A/|A-IN-3
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Overview
Description
PI3K|A/|A-IN-3 is a small-molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in regulating various cellular processes, including cell growth, proliferation, survival, and metabolism. Abnormal activation of the PI3K pathway is often associated with cancer and other diseases, making PI3K inhibitors like this compound valuable in therapeutic research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A/|A-IN-3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature . Generally, the synthesis involves:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
PI3K|A/|A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
PI3K|A/|A-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular processes.
Biology: Employed in cell-based assays to investigate the effects of PI3K inhibition on cell growth, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with PI3K pathway dysregulation.
Industry: Utilized in drug discovery and development programs to identify and optimize new PI3K inhibitors
Mechanism of Action
PI3K|A/|A-IN-3 exerts its effects by inhibiting the activity of phosphoinositide 3-kinase. This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the catalytic subunit of PI3K and downstream effectors such as AKT and mTOR .
Comparison with Similar Compounds
PI3K|A/|A-IN-3 is unique compared to other PI3K inhibitors due to its specific structure and selectivity for certain PI3K isoforms. Similar compounds include:
Alpelisib: A PI3Kα-specific inhibitor approved for treating breast cancer.
Idelalisib: A PI3Kδ-specific inhibitor used in the treatment of hematologic malignancies.
GDC-0077: An isoform-specific inhibitor undergoing clinical trials .
These compounds share a common mechanism of action but differ in their selectivity, potency, and clinical applications. This compound’s unique structure and selectivity profile make it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C23H20ClN9O |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
2,4-diamino-6-[(2S,5S)-2-(5-chloro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-5-methylpyrrolidin-1-yl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C23H20ClN9O/c1-12-7-8-17(32(12)20-14(10-25)19(26)30-23(27)31-20)21-29-16-6-2-5-15(24)18(16)22(34)33(21)13-4-3-9-28-11-13/h2-6,9,11-12,17H,7-8H2,1H3,(H4,26,27,30,31)/t12-,17-/m0/s1 |
InChI Key |
WALAECWNQSIPAM-SJCJKPOMSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](N1C2=NC(=NC(=C2C#N)N)N)C3=NC4=C(C(=CC=C4)Cl)C(=O)N3C5=CN=CC=C5 |
Canonical SMILES |
CC1CCC(N1C2=NC(=NC(=C2C#N)N)N)C3=NC4=C(C(=CC=C4)Cl)C(=O)N3C5=CN=CC=C5 |
Origin of Product |
United States |
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